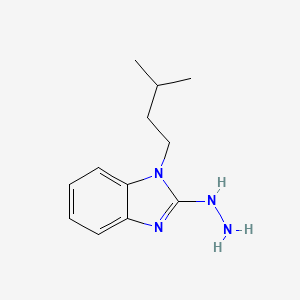

2-Hydrazino-1-isopentyl-1H-benzimidazole

Description

Significance of Benzimidazole (B57391) Scaffolds in Modern Medicinal Chemistry

The benzimidazole scaffold, which consists of a fusion between benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in drug discovery. ekb.eg This is attributed to its versatile binding capabilities, including hydrogen bond donor-acceptor properties, which allow it to interact with a wide array of biological targets. ekb.eg The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to readily interact with biomolecules within the human body. ekb.eg

This unique characteristic has led to the development of a multitude of FDA-approved drugs containing the benzimidazole core, with applications spanning various therapeutic areas. These include treatments for cancer, microbial infections, hypertension, and inflammatory conditions. nih.gov The broad pharmacological spectrum of benzimidazole derivatives underscores their importance and continued exploration in medicinal chemistry. ekb.egnih.gov

Overview of Pharmacological Relevance of Hydrazine- and Alkyl-Substituted Benzimidazole Derivatives

The introduction of different functional groups onto the benzimidazole scaffold can significantly modulate its biological activity. The presence of a hydrazine (B178648) or hydrazone moiety, in particular, has been a fruitful area of investigation. Hydrazones are known to be versatile pharmacophores that can bind to various biological receptors. nih.gov

Derivatives of 2-hydrazinobenzimidazole have demonstrated a wide range of pharmacological activities, including antimicrobial, antitumor, and anthelmintic properties. nih.govresearchgate.netlongdom.orgresearchgate.net For instance, certain 2-hydrazinobenzimidazole derivatives have shown potent antitumor activity against breast cancer cell lines, with some compounds exhibiting greater efficacy than the standard drug doxorubicin (B1662922). longdom.orgresearchgate.net Furthermore, hydrazone derivatives of 2-hydrazinobenzimidazole have been synthesized and evaluated for their antimicrobial potential, with some showing strong activity against both bacteria and fungi. nih.govnih.gov

The alkyl substitution on the benzimidazole ring also plays a crucial role in determining the pharmacological profile of the resulting compound. N-alkyl substituted benzimidazoles are of significant interest due to their potential as antitumor and anti-inflammatory agents. nih.gov The nature and size of the alkyl group can influence the lipophilicity and, consequently, the absorption and distribution of the drug molecule.

Rationale for Academic Investigation of 2-Hydrazino-1-isopentyl-1H-benzimidazole and Related Analogs

The academic investigation into this compound is predicated on the synergistic potential of its three key components: the benzimidazole scaffold, the 2-hydrazino group, and the 1-isopentyl substituent. The benzimidazole core provides a proven platform with broad-spectrum biological activity. The 2-hydrazino group is a known pharmacophore that can be a precursor to hydrazones, which have shown significant antimicrobial and antitumor effects. nih.govlongdom.orgresearchgate.net

The isopentyl group, a five-carbon branched alkyl chain, is expected to enhance the lipophilicity of the molecule. This modification can potentially improve its ability to cross cell membranes, thereby increasing its bioavailability and efficacy. The combination of these structural features makes this compound a compelling candidate for synthesis and pharmacological evaluation.

Researchers are motivated to explore whether the unique combination of these moieties will result in novel or enhanced therapeutic properties. The investigation of this and related analogs could lead to the discovery of new lead compounds for the development of more effective treatments for a variety of diseases. The synthesis and characterization of such novel derivatives are a crucial first step in this discovery process.

Research Findings on Related 2-Hydrazinobenzimidazole Derivatives

While specific research data on this compound is limited, studies on analogous compounds provide valuable insights into the potential biological activities of this class of molecules. The following tables summarize some of the reported antimicrobial and antitumor activities of various 2-hydrazinobenzimidazole derivatives.

Table 1: Antimicrobial Activity of Selected 2-Hydrazinobenzimidazole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| (E)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-nitrobenzylidene)hydrazine | Staphylococcus aureus | Strong antibacterial activity | nih.govnih.gov |

| (E)-1-(1H-benzo[d]imidazol-2-yl)-2-(1-(4-nitrophenyl)ethylidene)hydrazine | Candida albicans | Strong antifungal activity | nih.govnih.gov |

| Hydrazone derivatives of 2-hydrazinobenzimidazole | Escherichia coli | Promising antibacterial activity | researchgate.net |

Table 2: Antitumor Activity of Selected 2-Hydrazinobenzimidazole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-(1H-benzimidazol-2-yl)-N-(phenyl)hydrazinecarbothioamide derivative | Breast Cancer (MCF7) | 3.241 µM | longdom.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

[1-(3-methylbutyl)benzimidazol-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-9(2)7-8-16-11-6-4-3-5-10(11)14-12(16)15-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCAATRKSZKRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359419 | |

| Record name | 2-Hydrazinyl-1-(3-methylbutyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615281-73-7 | |

| Record name | 2-Hydrazinyl-1-(3-methylbutyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615281-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl-1-(3-methylbutyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 2 Hydrazino 1 Isopentyl 1h Benzimidazole Analogs

Impact of the 2-Hydrazino Moiety on Biological Activity

The 2-hydrazino (-NHNH2) moiety is a critical pharmacophore in many biologically active benzimidazole (B57391) compounds, often serving as a key building block for the synthesis of more complex derivatives like hydrazones. sci-hub.senih.gov The presence of this group has been linked to a variety of pharmacological activities, including antimicrobial, anticancer, and anthelmintic effects. sci-hub.seresearchgate.netsciencepublishinggroup.com

The synthesis of 2-hydrazino-1H-benzimidazoles is typically achieved by reacting 1H-benzimidazole-2-sulfonic acids with an excess of hydrazine (B178648) hydrate (B1144303) under reflux conditions. sci-hub.seresearchgate.net This synthetic route provides a versatile starting point for creating a library of derivatives. For instance, condensation of the 2-hydrazino group with various aldehydes and ketones yields a series of 1H-benzimidazol-2-yl hydrazones. sci-hub.senih.gov

Studies have shown that the biological activity of these hydrazone derivatives is significantly influenced by the nature of the substituent attached to the hydrazino group. For example, benzimidazolyl-2-hydrazones derived from hydroxy-substituted benzaldehydes have demonstrated potent anthelmintic activity against Trichinella spiralis larvae. sci-hub.senih.gov Specifically, compounds with 3-hydroxy or multiple hydroxyl substitutions on the phenyl ring exhibited strong larvicidal effects. sci-hub.senih.gov The mechanism of this anthelmintic action is believed to be related to the inhibition of tubulin polymerization, a target shared by other benzimidazole-based anthelmintics. sci-hub.seresearchgate.net

Influence of N1-Isopentyl and Other N1-Alkyl Substituents on Pharmacological Profiles

The substituent at the N1 position of the benzimidazole ring plays a crucial role in modulating the physicochemical properties and, consequently, the pharmacological activity of the molecule. The introduction of an alkyl group, such as the isopentyl group, significantly impacts the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The length and branching of the N1-alkyl chain are critical determinants of biological activity. In a series of novel 1H-benzo[d]imidazoles designed as potential anticancer agents, the length of the alkyl chain at the piperazine (B1678402) end was systematically varied. nih.gov These modifications influence how the molecule interacts with its biological target. For instance, in the context of DNA minor groove binding agents, the alkyl chain can affect the positioning and orientation of the benzimidazole core within the DNA groove, thereby influencing binding affinity and specificity. nih.gov

While direct SAR studies on the N1-isopentyl group of 2-hydrazino-1-isopentyl-1H-benzimidazole are not extensively detailed in the provided search results, the general principles of N1-alkylation in benzimidazoles suggest that the isopentyl group, with its branched structure and five-carbon chain, would confer a moderate degree of lipophilicity. This can be advantageous for cell membrane permeability. The branching might also provide a better fit into specific hydrophobic pockets of target enzymes or receptors compared to a linear pentyl group.

Systematic Substituent Effects on the Benzimidazole Ring System

Modification of the benzene (B151609) ring of the benzimidazole nucleus provides another avenue for fine-tuning the biological activity of these compounds. The introduction of various substituents at different positions can alter the electronic properties, steric profile, and hydrogen-bonding capacity of the molecule.

The nature and position of substituents on the benzimidazole ring can have a profound impact on the pharmacological activity.

Halogens: The introduction of electron-withdrawing groups like fluorine, chlorine, and bromine has been shown to enhance the antimicrobial activity of benzimidazole-pyrazole hybrids. nih.gov For instance, a theoretical study on two benzimidazole-hydrazide-hydrazone compounds, one of which contained a fluorine atom, highlighted the effect of halogenation on the molecule's electronic properties and reactivity. sciencepublishinggroup.com In some series of antibacterial hydrazide-hydrazones, compounds with electron-withdrawing groups such as I, Br, or NO2 generally showed better activity. mdpi.comnih.gov

Hydroxy Groups: The presence of hydroxyl (-OH) groups can significantly influence biological activity, often by participating in hydrogen bonding with the target molecule. In a study of 1H-benzimidazole-2-yl hydrazones, derivatives with one or more hydroxyl groups on the phenyl moiety of the hydrazone part displayed excellent anthelmintic activity. nih.gov Specifically, compounds with 2,4-dihydroxy and 3,4-dihydroxy substitutions were found to be highly effective. nih.gov

Methoxy (B1213986) Groups: Methoxy (-OCH3) groups, being electron-donating, can also modulate the biological profile. In some hydrazide-hydrazone series, the presence of electron-donating groups like -OCH3 was associated with lower antibacterial activity compared to electron-withdrawing groups. nih.gov However, in other studies, the combination of methoxy and hydroxy groups on 1H-benzimidazole-2-yl hydrazones resulted in significant antioxidant activity. nih.gov

The following table summarizes the effect of different substituents on the biological activity of benzimidazole derivatives based on several studies.

| Substituent Group | Position | Observed Effect on Biological Activity | Reference(s) |

| Fluoro (F) | Benzene Ring | Can alter electronic properties and reactivity. | sciencepublishinggroup.com |

| Chloro (Cl) | Benzene Ring | Electron-withdrawing, can increase antimicrobial activity. | nih.gov |

| Bromo (Br) | Benzene Ring | Electron-withdrawing, associated with better antibacterial activity. | nih.govmdpi.comnih.gov |

| Nitro (NO2) | Benzene Ring | Electron-withdrawing, associated with better antibacterial activity. | nih.govmdpi.comnih.gov |

| Hydroxy (OH) | Phenyl ring of hydrazone | Enhanced anthelmintic activity, particularly with multiple substitutions. | nih.gov |

| Methoxy (OCH3) | Phenyl ring of hydrazone | In combination with hydroxy groups, can lead to significant antioxidant activity. | nih.gov |

The position of substituents on the benzimidazole ring is a critical factor influencing biological activity. For example, in a series of 5-ethoxy-2-substituted-1H-benzimidazoles, the nature of the substituent at the 2-position led to varying levels of anti-tubercular activity. mdpi.com Similarly, the substitution pattern on the N1-substituent or other parts of the molecule can lead to different isomers with distinct pharmacological profiles.

Stereochemistry also plays a vital role. The three-dimensional arrangement of atoms in a molecule can dictate how it fits into a chiral binding site of a protein or enzyme. For benzimidazole-hydrazide-hydrazone compounds, the existence of E/Z isomers and different conformers (synperiplanar and antiperiplanar) has been studied theoretically. sciencepublishinggroup.com These different spatial arrangements can have different stabilities and reactivities, which in turn can affect their biological activity. While specific stereochemical studies on this compound were not found in the search results, it is a fundamental principle in medicinal chemistry that different stereoisomers of a chiral drug can have significantly different pharmacological and toxicological properties.

Identification of Key Pharmacophoric Features for Diverse Bioactivities

The biological profile of this compound analogs is intricately linked to the nature and position of various substituents on the benzimidazole core and the hydrazino moiety. SAR studies have begun to map out the critical molecular determinants for a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

The 2-hydrazino group is another cornerstone of the pharmacophore. This moiety can act as a versatile linker, allowing for the introduction of various substituents that can fine-tune the biological activity. Condensation of the 2-hydrazino group with different aldehydes and ketones to form hydrazones has been a common strategy to generate diverse analogs.

Antimicrobial Activity:

The antimicrobial potency of these analogs is significantly influenced by the substituents on the phenyl ring of the hydrazone moiety.

Electron-withdrawing and Electron-donating Groups: The electronic properties of the substituents on the arylidene part of the hydrazone play a pivotal role. A study on novel benzimidazole derivatives bearing a hydrazone moiety revealed a connection between the electronic properties of the target compounds and their antibacterial activity. researchgate.net

Specific Substitutions: The presence of certain functional groups on the aromatic ring of the hydrazone can enhance antimicrobial effects. For example, some studies have indicated that specific substitutions can lead to significant efficacy against both Gram-positive and Gram-negative bacteria. whiterose.ac.uk

The following table summarizes the impact of various substituents on the antimicrobial activity of 2-hydrazinobenzimidazole analogs, based on generalized findings from related benzimidazole-hydrazone derivatives.

| Position of Substitution | Substituent Type | Impact on Antimicrobial Activity |

| Hydrazone Moiety (Arylidene Ring) | Electron-withdrawing groups (e.g., -NO2, -Cl) | Can enhance activity against certain bacterial strains. |

| Electron-donating groups (e.g., -OH, -OCH3) | May modulate the spectrum of activity. | |

| Benzimidazole Ring (Position 5/6) | Methyl group | Has been shown to increase the activity in some related benzimidazole hydrazones. |

Anti-inflammatory Activity:

The anti-inflammatory properties of benzimidazole derivatives are also governed by specific structural features.

Substitution at N-1 and C-2: SAR analyses of various benzimidazole derivatives have highlighted that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus greatly influence their anti-inflammatory activity. nih.govresearchgate.net

Heterocyclic Substitutions: The incorporation of different heterocyclic rings at the N-1 position can lead to effective anti-inflammatory agents. researchgate.net

Anticancer Activity:

The potential of this compound analogs as anticancer agents is an area of active investigation. The interaction with biological macromolecules, a key determinant of anticancer efficacy, is highly dependent on the three-dimensional arrangement of the pharmacophoric elements.

Planarity and Aromaticity: The fused heterocyclic system of the benzimidazole core provides a planar and aromatic scaffold that can facilitate interactions with biological targets such as DNA or specific enzymes.

Hydrogen Bonding: The hydrazino moiety, with its hydrogen bond donor and acceptor capabilities, is crucial for forming specific interactions with receptor sites.

The table below outlines the general pharmacophoric requirements for the diverse bioactivities observed in analogs related to this compound.

| Bioactivity | Key Pharmacophoric Features |

| Antimicrobial | - Benzimidazole core as a scaffold.- Hydrazone moiety with specific electronic substitutions on the arylidene ring.- Potential for a lipophilic group at N-1 to enhance cell penetration. |

| Anti-inflammatory | - Substituted benzimidazole nucleus (N-1, C-2, C-5, C-6).- Potential for heterocyclic moieties at N-1. |

| Anticancer | - Planar, aromatic benzimidazole ring system.- Hydrazino group for hydrogen bonding interactions.- Appropriate substitution to modulate target specificity. |

Preclinical Pharmacological Research of 2 Hydrazino 1 Isopentyl 1h Benzimidazole Analogs

In Vitro Antimicrobial Activities

Derivatives of 2-hydrazinobenzimidazole have demonstrated a broad spectrum of antimicrobial efficacy, attributable to the synergistic combination of the benzimidazole (B57391) ring and the reactive hydrazone group.

Novel benzimidazole-hydrazone derivatives have shown considerable antibacterial activities against both Gram-positive and Gram-negative bacteria. Studies have evaluated these compounds against clinically relevant strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).

Research has demonstrated that certain synthesized benzimidazole-hydrazones exhibit moderate to strong antibacterial effects. asm.org For instance, a series of compounds, when tested using the cup-plate method, showed significant zones of inhibition. asm.org One particular derivative, compound 6f in a study, displayed a zone of inhibition greater than 31 mm at a concentration of 100 μg/ml against all tested bacterial strains. asm.org Other related benzimidazole derivatives have also shown excellent efficacy against E. coli with Minimum Inhibitory Concentration (MIC) values as low as 3.1 μg/mL. researchgate.net The antibacterial potency of these analogs is often influenced by the nature of the substituents on the aromatic rings. asm.orgresearchgate.net For example, some chloro-substituted benzimidazole derivatives displayed better activity (MIC: 3.1 μg/mL) than reference drugs like chloramphenicol (B1208) against both Gram-positive and Gram-negative strains. researchgate.net

Table 1: Antibacterial Activity of Selected Benzimidazole-Hydrazone Analogs This table is interactive. Click on the headers to sort the data.

| Compound ID | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 6f | S. aureus, E. coli, P. aeruginosa | Zone of Inhibition (100 µg/ml) | >31 mm | asm.org |

| Compound 3d/3e | E. coli, B. cereus, S. aureus, P. aeruginosa | MIC | 3.1 µg/mL | researchgate.net |

| Compound 1 | Salmonella typhimurium | MIC | Not specified, but 2x better than control | rupress.org |

| Compound 10 | E. coli | Zone of Inhibition | 21 mm | rupress.org |

| Compound 19 | E. coli | MIC | 12.5 µg/mL | nih.gov |

The antifungal potential of benzimidazole analogs has been well-documented, with research highlighting their effectiveness against a range of fungal pathogens, including various species of Candida, Aspergillus, and dermatophytes. nih.govresearchgate.net The lipophilicity of the molecule, often modulated by an alkyl chain at the N-1 position of the benzimidazole ring, plays a crucial role in its antifungal potency.

In one study, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole demonstrated the most significant antifungal effects. nih.gov These compounds were active against clinically isolated Candida species at MICs ranging from 0.5-256 μg/ml and against Aspergillus species at 16-256 μg/ml. nih.gov Notably, some of these synthetic compounds were effective against Candida strains known to be resistant to fluconazole. nih.gov Benzimidazole-triazole hybrids have also been developed, showing strong activity against Aspergillus niger and Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Analogs This table is interactive. Click on the headers to sort the data.

| Compound Category/ID | Fungal Strain | Activity Measurement | Result (µg/ml) | Reference |

|---|---|---|---|---|

| 1-Nonyl-1H-benzo[d]imidazole (1a) | Candida spp. | MIC | 0.5-256 | nih.gov |

| 1-Decyl-1H-benzo[d]imidazole (2a) | Candida spp. | MIC | 2-256 | nih.gov |

| 1-Nonyl-1H-benzo[d]imidazole (1a) | Aspergillus spp. | MIC | 16-256 | nih.gov |

| 1-Decyl-1H-benzo[d]imidazole (2a) | Aspergillus spp. | MIC | 16-256 | nih.gov |

| Benzimidazole-triazole (10a/10b) | A. niger, C. albicans | Qualitative | Strong Activity | nih.gov |

Benzimidazole derivatives are a cornerstone of anthelmintic therapy, and novel analogs continue to show promise in this area. Research into 1H-benzimidazole-2-yl hydrazones has revealed potent activity against parasites like Trichinella spiralis. urfu.runih.gov

In vitro studies have shown that several hydrazone derivatives are more active against T. spiralis muscle larvae than clinically used drugs such as albendazole. urfu.runih.gov Specifically, compounds with dihydroxy substitutions on the phenyl ring, such as 2,3-dihydroxy and 3,4-dihydroxy hydrazones, demonstrated 100% larvicidal effectiveness at concentrations of 50 and 100 μg/ml after a 24-hour incubation period. urfu.runih.gov The mechanism of action for this anthelmintic activity is believed to be the inhibition of tubulin polymerization in the parasite, a hallmark of benzimidazole drugs. researchgate.netmdpi.com Beyond helminths, certain benzimidazole derivatives have been investigated for activity against protozoan parasites, showing efficacy against various Leishmania species. nih.gov

The benzimidazole scaffold is present in some clinically used antiviral drugs, such as enviroxime, indicating its potential in developing new antiviral agents. nih.gov Preclinical research has explored the efficacy of various analogs against a range of viruses.

Studies have demonstrated the inhibitory effects of benzimidazole derivatives on the multiplication of influenza viruses. asm.orgmdpi.com Alkyl derivatives of benzimidazole, for example, were shown to inhibit the replication of influenza B virus in chorioallantoic membrane cultures. mdpi.com Furthermore, certain 2-substituted benzimidazole derivatives have been evaluated for their activity against Herpes Simplex Virus type 1 (HSV-1), with some compounds proving to be potent antiherpetic agents with 50% effective concentrations (EC50) as low as 2.9 μg/ml. researchgate.net Other research has identified benzimidazole derivatives with potent activity against Respiratory Syncytial Virus (RSV), with EC50 values reaching the nanomolar range (as low as 20 nM). nih.gov Some analogs have also shown inhibitory potential against Lassa virus (LASV), a lethal agent of hemorrhagic fever, by targeting the virus's entry into host cells. nih.gov

The antiproliferative properties of benzimidazole-hydrazone analogs represent a significant area of preclinical investigation, with numerous studies reporting cytotoxic effects against a variety of cancer cell lines.

New N′-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides have been synthesized and evaluated for their cytostatic activity against murine leukemia (L1210), human T-cell leukemia (CEM), human cervix carcinoma (HeLa), and human pancreas carcinoma (Mia Paca-2) cells. nih.gov Several of these compounds exhibited consistent antiproliferative activity, with IC50 values in the low micromolar range. nih.gov

Similarly, studies on 1H-benzimidazol-2-yl hydrazones against the highly invasive MDA-MB-231 human breast cancer cell line have shown moderate, time-dependent cytotoxicity. researchgate.netmdpi.com The IC50 values for these derivatives varied from 40 to 60 μM after 48 hours and decreased to between 13 and 20 μM after 72 hours of exposure. researchgate.net The anticancer effect of these compounds is often linked to their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism shared with established anticancer drugs. mdpi.com The presence and position of substituents, such as methyl groups on the benzimidazole ring or hydroxy and methoxy (B1213986) groups on the phenyl moiety, significantly influence the cytotoxic potency. mdpi.comnih.gov

Table 3: Antiproliferative Activity of Selected Benzimidazole-Hydrazone Analogs This table is interactive. Click on the headers to sort the data.

| Compound Series/ID | Cancer Cell Line | Activity Measurement | Result (µM) | Reference |

|---|---|---|---|---|

| N′-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides | L1210, CEM, HeLa, Mia Paca-2 | IC50 | Low micromolar range | nih.gov |

| 1H-benzimidazole-2-yl hydrazones (5c, 5d) | MDA-MB-231 (Breast) | IC50 (48h) | 40 - 60 | researchgate.net |

| 1H-benzimidazole-2-yl hydrazones (5c, 5d) | MDA-MB-231 (Breast) | IC50 (72h) | 13 - 20 | researchgate.net |

| 1H-benzimidazole-2-yl hydrazones (1j, 1k) | HeLa (Cervix), HepG2 (Liver) | IC50 | Similar to podophyllotoxin |

Anticancer Potential

Target-Specific Inhibitory Effects in Cancer Pathways

Analogs of 2-Hydrazino-1-isopentyl-1H-benzimidazole have demonstrated significant potential in oncology by interacting with various specific targets within cancer signaling pathways. researchgate.net These compounds can induce apoptosis, disrupt microtubule networks, and inhibit DNA synthesis, thereby preventing the proliferation of cancer cells. researchgate.net Research has identified several key mechanisms of action for these derivatives.

Many benzimidazole derivatives function as microtubule inhibitors, binding to tubulin subunits to prevent their polymerization, a critical process for cell division. researchgate.netnih.gov For instance, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been shown to induce mitosis and mitochondria-dependent apoptosis in cervical cancer cells, leading to G2-M phase arrest and cell death. nih.gov

Another major area of activity is the inhibition of protein kinases, which are crucial for tumor growth and angiogenesis. Dovitinib, a benzimidazole-quinolinone hybrid, is a multi-kinase inhibitor targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1), among others. nih.gov Similarly, certain benzimidazole-hydrazone derivatives have been designed as potential inhibitors of VEGFR-2. ekb.eg

Furthermore, benzimidazole analogs have been developed to target other critical enzymes and receptors in cancer pathways. Veliparib acts as a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, and has been evaluated in numerous cancer types including breast, lung, and ovarian cancers. nih.gov Pracinostat is a histone deacetylase (HDAC) inhibitor that can restore the balance of histone acetylation, inducing tumor suppression. nih.gov In hormone-dependent cancers, analogs like Galeterone function by blocking androgen binding to its receptor or inducing receptor degradation. nih.gov One study reported that a specific 2-hydrazino-1H-benzimidazole analog showed greater activity against breast cancer (MCF7) cells, with an IC50 value of 3.241μM, than the standard chemotherapeutic drug doxorubicin (B1662922) (IC50 = 17.12μM). researchgate.net

Table 1: Target-Specific Inhibitory Effects of Benzimidazole Analogs in Cancer

Compound/Analog Class Specific Target Therapeutic Area Key Research Finding Citation Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) Microtubules Cervical Cancer Induces G2-M phase arrest and apoptosis. nih.gov Dovitinib VEGFR-2, FGFR-1, Topo II General Anticancer Potent multi-receptor tyrosine kinase inhibitor. Veliparib PARP-1, PARP-2 Breast, Lung, Ovarian Cancer Inhibits DNA repair enzyme with nanomolar potency (IC50 = 2.9-5.2 nmol/L). nih.gov Pracinostat (SB939) HDAC (Class I, II, IV) Acute Myeloid Leukaemia (AML) Induces tumor suppression by restoring histone acetylation. nih.gov Galeterone Androgen Receptor (AR) Prostate Cancer Functions as an AR antagonist and induces AR degradation. nih.gov Benzimidazole-triazole hybrid (Compound 5a) EGFR, VEGFR-2, Topo II General Anticancer Exhibited potent inhibition of EGFR (IC50 = 0.086 µM) and Topo II (IC50 = 2.52 µM).

Anti-inflammatory Properties

The benzimidazole scaffold has been widely explored for the development of novel anti-inflammatory agents. nih.govnih.gov Hyper-inflammation is a key factor in the aggravation of symptoms for both communicable and non-communicable diseases, making anti-inflammatory compounds a subject of significant therapeutic interest. nih.gov Studies on various benzimidazole derivatives have confirmed their potential to mitigate inflammatory responses through multiple mechanisms. nih.gov In vivo research using a carrageenan-induced mice paw edema model confirmed that certain synthesized benzimidazole derivatives exhibit an anti-inflammatory effect comparable to the standard drug diclofenac (B195802) sodium. nih.gov

Inhibition of Inflammatory Mediators and Enzymes

The anti-inflammatory effects of benzimidazole analogs are rooted in their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, with many non-steroidal anti-inflammatory drugs (NSAIDs) targeting both COX-1 and COX-2. nih.gov

Recent research has focused on more specific targets. A novel series of benzimidazole derivatives was identified as potent and selective inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme responsible for producing the inflammatory mediator prostaglandin E2 (PGE2). nih.gov The most potent of these analogs displayed IC50 values in the nanomolar range (0.27-7.0 nM). nih.gov Another critical enzyme, Phospholipase A2 (PLA2), which initiates the inflammatory cascade by releasing arachidonic acid, has also been identified as a target for benzimidazole derivatives. nih.gov

Furthermore, these compounds can reduce the production of various pro-inflammatory mediators. Studies have shown that certain analogs can inhibit the synthesis of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in a concentration-dependent manner. mdpi.comnih.gov This is often achieved by downregulating the expression of inducible enzymes like inducible nitric oxide synthase (iNOS) and COX-2. nih.gov For example, N-acylhydrazone derivatives were found to dose-dependently reduce leukocyte migration and the production of nitric oxide and interleukin-1β in an acute inflammation model. mdpi.com

Table 2: Inhibition of Inflammatory Mediators and Enzymes by Benzimidazole Analogs

Analog Class Target Mediator/Enzyme Observed Effect Citation 2-substituted benzimidazoles COX-1, COX-2, Phospholipase A2, Aldose reductase In vitro inhibition with IC50 values lower than ibuprofen (B1674241) for some analogs. nih.gov Novel benzimidazoles (e.g., AGU654) Microsomal prostaglandin E2 synthase 1 (mPGES-1) Potent and selective inhibition (IC50 = 2.9 nM) of PGE2 production. mdpi.com Naphthyl-N-acylhydrazone analogs Leukocyte migration, Nitric Oxide (NO), Interleukin-1β (IL-1β) Significant, dose-dependent reduction in inflammatory mediators and cell migration. researchgate.net 1,2,3,4-tetrahydroquinoline derivatives iNOS, COX-2, TNF-α, IL-6 Attenuated levels of pro-inflammatory enzymes and cytokines. cumhuriyet.edu.tr

Other Preclinical Biological Activities

Beyond their anticancer and anti-inflammatory properties, analogs of this compound have been investigated for other significant biological activities in preclinical settings.

Antitubercular Activity

Tuberculosis remains a major global health issue, and the search for new, effective agents is ongoing. nih.gov Benzimidazole derivatives have shown promise as antitubercular agents. nih.gov In one study, a series of benzimidazolium salts were evaluated against the Mycobacterium tuberculosis H37Rv reference strain. nih.gov While most of the tested derivatives were inactive, one compound, 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide (compound 7h), exhibited antituberculosis activity with a Minimum Inhibitory Concentration (MIC) value of 2 μg/ml. nih.gov Molecular docking studies suggested that this compound could bind to and inhibit the InhA enzyme, a key target for the frontline drug isoniazid. nih.gov Other research has focused on creating lipophilic Schiff base adaptations of isoniazid, where the hydrazine (B178648) moiety is chemically blocked, leading to high levels of activity against M. tuberculosis in vitro. nih.gov

Antioxidant Potential

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the development of many diseases. cumhuriyet.edu.tr Consequently, compounds with antioxidant properties are of great interest. Benzimidazole-hydrazone derivatives have been evaluated for their antioxidant capacity using various in vitro assays. cumhuriyet.edu.trnih.govrsc.org

The antioxidant activity is often tested by measuring the compound's ability to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.govrsc.org Studies have found that 1H-benzimidazole-2-yl hydrazones bearing dihydroxy substitutions (specifically 2,3- and 3,4-dihydroxy) are particularly effective radical scavengers. nih.govrsc.org Another method involves assessing the inhibition of lipid peroxidation. nih.gov In a study of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives, one analog with a p-bromophenyl substituent caused a 57% inhibition of lipid peroxidation levels, an activity comparable to the standard antioxidant butylated hydroxytoluene (BHT), which showed 65% inhibition. nih.gov

Table 3: Antioxidant Potential of Benzimidazole Analogs

Analog Class Assay Key Research Finding Citation 1H-benzimidazole-2-yl hydrazones (dihydroxy substituted) DPPH and ABTS radical scavenging Identified as the most effective radical scavengers in the series. [2, 6] Benzimidazole-hydrazone derivative (Compound 3d) Tas & Tos activity Showed a high antioxidative effect with a value of 30.81 μmol H2O2 Equiv./L. nih.gov Acetohydrazide derivative with p-bromophenyl substituent (Compound 3) Lipid Peroxidation (LPO) Inhibition Caused 57% inhibition of LPO levels in rat liver microsomes. nih.gov Various acetohydrazide derivatives LPO Inhibition Showed LPO inhibitory activity in the range of 15-57%. nih.gov

Mechanistic Investigations and Molecular Interactions of 2 Hydrazino 1 Isopentyl 1h Benzimidazole Analogs

Proposed Mechanisms of Action at the Molecular and Cellular Level

The broad-spectrum activity of benzimidazole (B57391) hydrazones is attributed to their ability to interfere with multiple, often essential, cellular functions.

Derivatives of 1H-benzimidazole-2-yl hydrazone have been shown to interfere with essential biochemical processes, notably through their antioxidant activities. nih.govnih.gov These compounds can act as radical scavengers, a property attributed to their molecular structure which allows for several potential mechanisms of action. nih.gov One proposed mechanism is the direct transfer of a hydrogen atom to a free radical (HAT mechanism). nih.gov Alternatively, they may operate through a two-step process involving single electron transfer followed by proton transfer (SET-PT). nih.gov The ability to neutralize various free radicals suggests a capacity to mitigate oxidative stress, a key biochemical process implicated in various pathologies. nih.govnih.gov Furthermore, a primary biochemical interference is their ability to disrupt microtubule formation, a process fundamental to cell structure and division, which is detailed further in section 5.1.3. nih.govsci-hub.senih.gov

The integrity of nucleic acids and the continuity of protein synthesis are vital for any living cell. Benzimidazole derivatives have been shown to disrupt these fundamental processes, primarily through the inhibition of key enzymes. nih.govsciencepublishinggroup.com A significant target is DNA gyrase, a type II topoisomerase that controls DNA topology by introducing negative supercoils into DNA, a process essential for DNA replication and transcription. nih.govgoogle.com By inhibiting DNA gyrase, these compounds effectively halt the processes that precede nucleic acid synthesis. nih.govnih.gov This inhibition prevents the necessary unwinding and management of DNA strands, thereby blocking DNA replication and gene expression, which ultimately leads to a cessation of protein synthesis and cell death. nih.govgoogle.com Theoretical studies also suggest that the stability of benzimidazole-hydrazide-hydrazone compounds contributes to their tendency to bind readily to DNA, further implicating them in the disruption of nucleic acid functions. sciencepublishinggroup.com

Table 1: Effect of Selected 1H-Benzimidazole-2-yl Hydrazones on Tubulin Polymerization

| Compound ID | Substituent on Phenyl Ring | Observed Effect on Tubulin Polymerization | Reference |

| 1i | 3,4,5-trimethoxy | Elongated nucleation phase, slowed polymerization. Showed high antineoplastic activity. | nih.govmdpi.com |

| 1j | 3-hydroxy, 4-methoxy | Elongated nucleation phase, slowed polymerization. Showed high antineoplastic activity. | nih.govmdpi.com |

| 1k | 4-hydroxy, 3-methoxy | Elongated nucleation phase, slowed polymerization. Showed high antineoplastic activity. | nih.govmdpi.com |

| 7i | 3-hydroxy | Confirmed modulation of microtubule polymerization, linked to anthelmintic action. | sci-hub.senih.gov |

| 7j | 3-hydroxy (on 5(6)-methyl-1H-benzimidazol-2-yl) | Strongest anthelmintic activity, linked to inhibition of tubulin polymerization. | sci-hub.senih.gov |

Target Identification Studies for 2-Hydrazino-1-isopentyl-1H-benzimidazole Derivatives

To understand the specific molecular interactions driving their biological effects, researchers have focused on identifying precise protein targets for benzimidazole derivatives.

Bacterial DNA gyrase is a validated target for antibiotics. nih.gov This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. google.com While many antibiotics, like quinolones, target the GyrA subunit responsible for DNA cleavage and re-ligation, a distinct class of inhibitors targets the GyrB subunit. nih.gov The GyrB subunit possesses an ATP-binding site and hydrolyzes ATP to provide the energy required for the supercoiling reaction. nih.govnih.gov

Novel benzimidazole derivatives have been identified as potent inhibitors of the DNA gyrase B (GyrB) subunit. nih.gov These compounds act as ATP-competitive inhibitors, blocking the enzyme's energy source and thereby its function. nih.gov This mechanism is distinct from that of fluoroquinolones, which allows these benzimidazole-based inhibitors to remain effective against fluoroquinolone-resistant bacterial strains. nih.gov Computational and synthetic studies have focused on designing 2,5(6)-substituted benzimidazoles that can form key hydrogen bonds with amino acid residues like Asn46 and Asp73 within the GyrB active site to achieve a potent inhibitory effect. mdpi.com

Table 2: Examples of Benzimidazole Derivatives as DNA Gyrase B Inhibitors

| Compound Class | Proposed Interaction Site | Target Enzyme | Result | Reference |

| 2,5(6)-substituted-1H-benzimidazoles | Predicted to interact with Asn46, Asp73, and Asp173 | E. coli DNA Gyrase B | Designed for potent inhibitory effect. | mdpi.com |

| Benzimidazole-Triazole Hybrids | Binding energy of -9.8 kcal/mol (compared to -7.4 for Ciprofloxacin) | DNA Gyrase B | Stronger predicted binding than the standard drug. | nih.gov |

| Novel Benzimidazoles (Scaffold Hopping) | Binds to active site similarly to Novel Bacterial Topoisomerase Inhibitors (NBTIs) | M. tuberculosis DNA Gyrase | Potent anti-mycobacterial activity; retains activity against fluoroquinolone-resistant strains. | nih.gov |

The estrogen receptor alpha (ERα) is a crucial transcription factor in the development and progression of a majority of breast cancers. nih.gov While many therapies target the ligand-binding pocket of ERα to compete with estrogen, an alternative strategy involves preventing the receptor from binding to DNA. nih.govoncotarget.com

High-throughput screening has identified small molecule benzimidazole derivatives that inhibit the binding of ERα to its consensus estrogen response element (ERE) on DNA. nih.gov One such compound, theophylline, 8-[(benzylthio)methyl]-(7CI,8CI) (TPBM), was found to inhibit ERα binding to the ERE with an IC50 of approximately 3 μM. nih.gov This action is not directed at the ligand-binding pocket, but rather disrupts the protein-DNA interaction, thereby blocking ERα-mediated gene transcription and inhibiting the estrogen-dependent growth of cancer cells. nih.gov This class of inhibitors has shown efficacy even in tamoxifen-resistant breast cancer cells that overexpress ERα. nih.govoncotarget.com

Protein Kinase Inhibition

Benzimidazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy. nih.govnih.gov The benzimidazole core can interact with the hinge region of the kinase ATP-binding site, a common mechanism for kinase inhibitors. nih.govmdpi.com

Research on benzimidazole-based compounds has demonstrated inhibitory activity against a range of protein kinases, including but not limited to:

Cyclin-Dependent Kinases (CDKs) nih.govnih.gov

Casein Kinase 2 (CK2) nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) nih.govnih.gov

Fibroblast Growth Factor Receptor (FGFR) nih.govnih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) nih.govnih.gov

While specific IC50 values for this compound are not readily found, studies on related benzimidazole hydrazone and other N-substituted benzimidazole derivatives offer insights into their potential as kinase inhibitors. For instance, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazides were designed as multi-kinase inhibitors, showing activity against EGFR and HER2. mdpi.com Another study on 2-aminobenzimidazole (B67599) derivatives identified a compound with a 5-cyano substituent that exhibited nanomolar potency against protein kinase CK1δ, with an IC50 value of 98.6 nM. mdpi.com The nature of the substituent on the benzimidazole ring and the groups attached to the hydrazino moiety are critical for determining the potency and selectivity of kinase inhibition. The isopentyl group at the N1 position of the title compound would be expected to influence its kinase inhibitory profile by interacting with hydrophobic pockets within the ATP-binding site.

Table 1: Protein Kinase Inhibitory Activity of Selected Benzimidazole Analogs Note: This table presents data for analogs of this compound to illustrate the potential for this class of compounds to inhibit protein kinases. The specific activity of the title compound is not reported in the cited literature.

| Compound/Analog | Target Kinase | IC50 (µM) | Reference |

| 2-Aminobenzimidazole derivative (compound 23) | CK1δ | 0.0986 | mdpi.com |

| N-(acridin-9-yl)-4-(benzo[d]imidazol-2-yl) benzamide (B126) analog | CDK-5 | 4.6 | indexcopernicus.com |

| N-(acridin-9-yl)-4-(benzo[d]imidazol-2-yl) benzamide analog | CDK-1 | 7.4 | indexcopernicus.com |

| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-chlorobenzylidene)benzohydrazide (6h) | EGFR | Data not specified | mdpi.com |

| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-bromobenzylidene)benzohydrazide (6i) | HER2 | Data not specified | mdpi.com |

Other Enzyme and Receptor Binding Studies

Beyond protein kinases, benzimidazole analogs have demonstrated inhibitory effects on a variety of other enzymes and have been studied for their binding to different receptors. The structural versatility of the benzimidazole scaffold allows it to interact with a wide array of biological macromolecules.

Enzyme Inhibition: Studies have reported the inhibitory activity of benzimidazole derivatives against several enzymes, including:

Topoisomerase I: Certain 2-hydrazinobenzimidazole derivatives have been identified as inhibitors of topoisomerase I, an enzyme critical for DNA replication and transcription. nih.gov

α-Glucosidase and α-Amylase: Substituted benzimidazole analogs have been investigated as potential inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. One study reported IC50 values for α-amylase inhibition by arylated benzimidazoles ranging from 1.86 ± 0.08 to 3.16 ± 0.31 μM. researchgate.net

Carbonic Anhydrase: Benzimidazole-1,3,4-triazole hybrids have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, with IC50 values in the low micromolar range. nih.gov

Hyaluronidase (B3051955): Di(1H-benzo[d]imidazol-2-yl)methane demonstrated significant hyaluronidase inhibitory activity. mdpi.com

Receptor Binding: The benzimidazole nucleus has been incorporated into ligands targeting various receptors. For instance, derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide have been synthesized and evaluated for their affinity to 5-HT4 receptors. nih.gov The nature and position of substituents on the benzimidazole ring and its appended functionalities are crucial for determining the binding affinity and selectivity for specific receptors. The isopentyl group of this compound would likely play a role in hydrophobic interactions within the binding pockets of target receptors.

Table 2: Other Enzyme and Receptor Binding Activities of Benzimidazole Analogs Note: This table presents data for analogs of this compound to showcase the broader biological activities of this compound class. Specific data for the title compound is not available in the cited sources.

| Compound/Analog Class | Target Enzyme/Receptor | Activity/IC50 | Reference |

| Arylated benzimidazoles | α-Amylase | 1.86 ± 0.08 to 3.16 ± 0.31 µM | researchgate.net |

| Benzimidazole-1,3,4-triazole hybrids | hCA I | 1.288 µM (for compound 5e) | nih.gov |

| Benzimidazole-1,3,4-triazole hybrids | hCA II | 1.532 µM (for compound 5h) | nih.gov |

| Di(1H-benzo[d]imidazol-2-yl)methane | Hyaluronidase | 67% inhibition at 100 µM | mdpi.com |

| 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides | 5-HT4 Receptor | Moderate affinity (Ki ≥ 38.9 nM) | nih.gov |

Analysis of Binding Modes within Biological Macromolecules

Molecular docking studies are instrumental in elucidating the potential binding modes of ligands within the active sites of biological macromolecules. For benzimidazole derivatives, these studies often reveal key interactions that drive their biological activity.

In the context of protein kinase inhibition, the benzimidazole scaffold frequently acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. nih.govmdpi.com The N1 and N3 atoms of the imidazole (B134444) ring are often involved in these crucial interactions. The substituents on the benzimidazole core then extend into adjacent hydrophobic and hydrophilic pockets, contributing to the affinity and selectivity of the inhibitor. For this compound, the isopentyl group at the N1 position is predicted to occupy a hydrophobic pocket, potentially enhancing binding affinity. The 2-hydrazino group can act as both a hydrogen bond donor and acceptor, forming additional interactions with the target protein.

Molecular docking studies of 1H-benzimidazole-2-yl hydrazones with tubulin have shown that these compounds can bind to the colchicine (B1669291) binding site, a key interaction for inhibiting microtubule polymerization. nih.govsci-hub.se The benzimidazole ring and the hydrazone linker form a scaffold that fits within this pocket, with substituents on the phenyl ring making further contacts.

In studies of benzimidazole-1,3,4-triazole hybrids as carbonic anhydrase inhibitors, docking revealed that the compounds bind to the enzyme's active site, with the triazole and benzimidazole moieties playing key roles in coordinating with the zinc ion and interacting with active site residues. nih.gov

For this compound, a hypothetical binding mode within a kinase active site could involve:

The benzimidazole ring system forming hydrogen bonds with the hinge region residues.

The N1-isopentyl group extending into a hydrophobic pocket, making van der Waals contacts.

The 2-hydrazino group forming hydrogen bonds with nearby amino acid residues, further stabilizing the complex.

These computational predictions, based on the behavior of analogous structures, provide a valuable framework for understanding the potential molecular interactions of this compound and for guiding the design of future experimental studies.

Computational and in Silico Studies for 2 Hydrazino 1 Isopentyl 1h Benzimidazole Analogs

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for understanding the mechanism of action and for structure-based drug design.

Molecular docking simulations have been extensively used to predict the binding affinities and conformational poses of benzimidazole-hydrazone derivatives within the active sites of various biological targets. For instance, a study involving novel benzimidazole-hydrazone derivatives designed as potential anti-cancer agents performed molecular modeling studies against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) active site. The docking scores for the most promising compounds, 3a and 3b , were found to be -7.99 and -7.92 kcal/mol, respectively, which were comparable to the standard drug Sorafenib's score of -8.45 kcal/mol. researchgate.net This suggests a strong binding affinity and a plausible mechanism of action through VEGFR-2 inhibition. researchgate.net

In another study, six hybrid derivatives of benzimidazole (B57391) and isatin (B1672199) were synthesized and evaluated for their antibacterial activity. researchgate.net Molecular docking simulations were performed, and the resulting docking scores for these compounds ranged from -6.6 to -8.4 kcal/mol. researchgate.net Notably, compound 1e in this series achieved a docking score of -8.4 kcal/mol, identical to that of the standard drug Norfloxacin, indicating its high potential as an antibacterial agent. researchgate.net

Furthermore, research into benzimidazolyl-2-hydrazones as tubulin-targeting agents involved molecular docking to clarify the binding mode of active compounds in the colchicine-binding site of tubulin. sci-hub.se This type of simulation is essential for confirming that the biological activity, such as anthelmintic action, is mediated through the inhibition of tubulin polymerization, a mechanism shared by other known benzimidazole anthelmintics. sci-hub.se

Table 1: Molecular Docking Data for Benzimidazole-Hydrazone Analogs in VEGFR-2 Active Site Data sourced from a study on novel benzimidazole/hydrazone derivatives as promising anticancer lead compounds. researchgate.net

| Compound | Docking Score (kcal/mol) |

|---|---|

| 3a | -7.99 |

| 3b | -7.92 |

| Sorafenib (Standard) | -8.45 |

The stability of the ligand-receptor complex is governed by various intermolecular forces. Docking studies on benzimidazole-hydrazide-hydrazone compounds have highlighted the importance of their stability and tendency to bind readily to DNA. sciencepublishinggroup.com Theoretical studies using Density Functional Theory (DFT) analyze the stability of different conformers (E/Z synperiplanar and E/Z antiperiplanar) which is crucial for understanding how they interact with biological targets. sciencepublishinggroup.com The analysis of molecular electrostatic potential (MEP) energy surfaces can further reveal regions within the molecule that are prone to non-covalent interactions, which are critical for binding. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for virtual screening of large compound libraries to find new, active molecules.

For a series of 48 benzimidazole-based agonists of the Farnesoid X receptor (FXR), a potential target for diabetes, pharmacophore models were developed to understand their structural requirements. researchgate.net The best-ranked hypothesis, HHHRR, consisted of three hydrophobic features (H) and two aromatic rings (R). researchgate.net This model provided a statistically significant 3D-QSAR model with a high correlation coefficient (R² = 0.8974) for the training set and good predictive power (Q² = 0.7559) for the test set. researchgate.net The generated contour maps from this model revealed that specific substitutions on the benzimidazole derivatives are key to their agonist activity against the human FXR protein, guiding the design of new and more potent compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the physicochemical properties of a series of compounds with their biological activities. This allows for the development of predictive models that can estimate the activity of newly designed molecules before their synthesis.

QSAR studies on benzimidazole derivatives have successfully established predictive models for their antibacterial activity. nih.govnih.govresearchgate.net In one such study against Pseudomonas aeruginosa, multiple linear regression (MLR) was used to develop models based on descriptors like molar refractivity, polarizability, hydration energy, and partition coefficient (ClogP). nih.govresearchgate.net The derived models showed excellent correlation between the predicted and experimental activities, with r² values as high as 0.9992 for the external test set, indicating their strong predictive power. nih.govresearchgate.net The applicability domain for these models was defined for substituted 1-benzyl or 1-benzoylbenzimidazole derivatives. nih.gov

Another QSAR investigation on arylidene (benzimidazol-1-yl)acetohydrazones as potential antibacterial agents also demonstrated a strong correlation between physicochemical properties and minimum inhibitory concentration (MIC) values. nih.govresearchgate.net The study revealed that hydrophobic parameters (ClogP), aqueous solubility (LogS), molar refractivity, topological polar surface area, and hydrogen bond acceptors were all significant factors influencing antibacterial activity. nih.govresearchgate.net Similarly, a QSAR study on benzylidene hydrazine (B178648) benzamide (B126) derivatives as anticancer agents against the A459 human lung cancer cell line yielded a robust equation with a high correlation coefficient (r = 0.921), providing a tool to design new chemical structures with enhanced potency. jppres.com

Table 2: Example of a QSAR Model for Antibacterial Activity of Benzimidazole Analogs This table represents a simplified model derived from QSAR analysis to predict antibacterial activity (log 1/cMIC) against P. aeruginosa. nih.govresearchgate.net

| Statistical Parameter | Value |

|---|---|

| r² (Correlation Coefficient) | 0.9992 |

| Key Descriptors | Molar Refractivity (MR), Polarizability (P), Hydration Energy (HE), Partition Coefficient (ClogP) |

| Modeling Technique | Multiple Linear Regression (MLR) |

| Validation | Leave-one-out, External Test Set |

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction is a critical step in early-stage drug development that helps to evaluate the pharmacokinetic properties of a compound. These predictions can identify potential liabilities such as poor absorption or rapid metabolism, allowing for chemical modifications to improve the drug-like characteristics of a lead compound.

The ADME profiles of various benzimidazole derivatives have been assessed using computational tools like the SwissADME service. nih.govnih.gov These analyses predict properties such as gastrointestinal absorption and blood-brain barrier penetration. nih.govnih.gov For instance, an ADME analysis performed on certain benzimidazole ligands indicated they belong to the class of moderately soluble compounds. nih.gov It was also predicted that some ligands could bind to plasma proteins, suggesting their potential for a prolonged pharmacological effect. nih.gov

Studies on novel benzimidazole-1,3,4-oxadiazole derivatives showed that the designed compounds possessed good ADME properties. japtronline.comresearchgate.net In silico predictions of physicochemical properties and drug-likeness profiles are now a standard component of the design and synthesis pipeline for new benzimidazole series, ensuring that only candidates with favorable pharmacokinetic profiles advance to more resource-intensive testing phases. rsc.org

Future Research Directions and Therapeutic Potential of 2 Hydrazino 1 Isopentyl 1h Benzimidazole Derivatives

Development of Novel Benzimidazole-Hydrazone Hybrid Molecules

A primary and highly fruitful direction for future research is the synthesis of benzimidazole-hydrazone hybrid molecules. The 2-hydrazino group serves as a perfect chemical handle for derivatization. The synthesis of the parent 2-hydrazinobenzimidazole is typically achieved by reacting the corresponding 2-chloro or 2-sulfonic acid benzimidazole (B57391) derivative with hydrazine (B178648) hydrate (B1144303). derpharmachemica.comresearchgate.net Following this, the 2-hydrazino-1-isopentyl-1H-benzimidazole can be readily condensed with a wide variety of aldehydes and ketones to form stable N-acylhydrazone derivatives. nih.govnih.gov This reaction creates a new molecular entity, a Schiff base, which significantly expands the chemical space and biological potential of the original scaffold. researchgate.net

The hydrazone moiety (-N=CH-) is not merely a linker; it is a pharmacophore in its own right, known to possess both electrophilic and nucleophilic characteristics that facilitate strong hydrogen bonding with enzymes and receptors. nih.govresearchgate.net Researchers have successfully synthesized numerous benzimidazole-hydrazone hybrids and evaluated them for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net For instance, studies have shown that condensing 2-hydrazinobenzimidazole with substituted benzaldehydes can yield compounds with potent activity against various cancer cell lines and bacterial strains. researchgate.netmdpi.com

Future work should focus on systematically reacting this compound with a diverse library of carbonyl compounds. This would include aromatic, heteroaromatic, and aliphatic aldehydes and ketones, each introducing different steric and electronic features to the final hybrid molecule. The isopentyl group at the N-1 position would confer a degree of lipophilicity, potentially influencing cell membrane permeability and interaction with hydrophobic pockets in target proteins.

Interactive Data Table: Examples of Carbonyl Compounds for Hybridization

| Carbonyl Compound Class | Specific Example | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Substituted Benzaldehydes | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Antimicrobial, Antioxidant | nih.gov |

| Heterocyclic Aldehydes | Thiophene-2-carbaldehyde | Antimicrobial | nih.gov |

| Ketones | Isatin (B1672199) | Antimicrobial | nih.gov |

| Dihydroxy Benzaldehydes | 2,3-Dihydroxybenzaldehyde | Anthelmintic, Antioxidant | rsc.org |

Strategies for Lead Optimization and Compound Derivatization

Once a library of benzimidazole-hydrazone hybrids is developed from this compound, the next logical step is lead optimization. This process involves systematically modifying the structure of the most promising initial "hits" to improve their potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort, providing insights into how specific structural features correlate with biological activity. nih.govresearchgate.net

Key strategies for derivatization and lead optimization include:

Modification of the Arylidene Moiety : The aromatic ring originating from the aldehyde or ketone is a prime site for modification. Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986), nitro groups) at different positions can drastically alter the electronic properties and steric profile of the molecule, leading to enhanced binding with biological targets. mdpi.comrsc.org For example, benzimidazole-hydrazones with hydroxyl groups on the phenyl ring have demonstrated remarkable anthelmintic and antioxidant activity. rsc.org

Alteration of the N-1 Substituent : The isopentyl group at the N-1 position of the benzimidazole ring is a key modulator of lipophilicity. While this group is fixed in the parent compound, synthesizing analogs with different alkyl or aryl groups at this position can fine-tune the molecule's drug-like properties. This can affect absorption, distribution, metabolism, and excretion (ADME).

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved activity or reduced toxicity. For instance, the hydrazone linker could be replaced with other linkers, or the benzimidazole ring could be substituted with other heterocyclic systems to explore new chemical space.

The combination of a benzimidazole scaffold with a hydrazone group has been shown to produce compounds with significant anticancer activity, encouraging further exploration of these hybrids. researchgate.net

Interactive Data Table: SAR Insights from Related Benzimidazole Derivatives

| Structural Modification | Target/Activity | Observed Effect | Reference |

|---|---|---|---|

| Hydroxyl groups on phenyl ring of hydrazone | Anthelmintic (T. spiralis) | Increased larvicidal effectiveness. | rsc.org |

| Electron-withdrawing/donating groups on phenyl ring | Antimicrobial | Modulated activity against various bacterial strains. | nih.gov |

| Substitution at N-1 of benzimidazole | Various | Influences lipophilicity and pharmacokinetic profile. | nih.gov |

Exploration of Multi-Targeting Approaches and Polypharmacology

Modern drug discovery is increasingly moving away from the "one molecule, one target" paradigm towards polypharmacology, where a single drug is designed to interact with multiple targets simultaneously. nih.gov This approach is particularly relevant for complex diseases like cancer, which involve dysregulation of multiple signaling pathways. nih.gov The benzimidazole scaffold is exceptionally well-suited for this strategy due to its ability to act as a "master key," interacting with a diverse range of biological targets. nih.govresearchgate.net

Benzimidazole derivatives have been identified as inhibitors of numerous key proteins involved in cancer progression, including:

Receptor Tyrosine Kinases (RTKs) : Such as EGFR, VEGFR-2, and PDGFR. nih.govnih.gov

Topoisomerases (Topo I and II) : Enzymes critical for DNA replication and transcription. nih.govnih.gov

Microtubules : Key components of the cytoskeleton involved in cell division. nih.govbiotech-asia.org

Phosphoinositide 3-kinases (PI3K) : Central nodes in cell signaling pathways controlling proliferation and survival. nih.gov

Future research should explore the potential of this compound derivatives as multi-target agents. By strategically designing the hydrazone portion of the molecule, it may be possible to create hybrids that simultaneously inhibit, for example, a protein kinase and a topoisomerase. Such multi-target inhibitors could offer improved therapeutic efficacy and a lower likelihood of developing drug resistance. nih.govnih.gov For instance, benzimidazole-triazole hybrids have been successfully designed as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II, demonstrating the viability of this approach. nih.gov

Potential in Precision Medicine and Targeted Therapies (preclinical context)

Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, particularly their genetic makeup. nih.govnih.gov This requires drugs that act on specific molecular targets known to be drivers of a particular disease state. researchgate.net Benzimidazole derivatives are emerging as powerful scaffolds for developing such targeted therapies. nih.govnih.gov

In a preclinical context, derivatives of this compound could be developed for targeted therapies in several ways:

Screening against Specific Biomarkers : A library of these derivatives could be screened against cancer cell lines with known genetic vulnerabilities. For example, a cell-based high-throughput screen identified a benzimidazole compound as a selective inhibitor of leukemia cells carrying the FLT3/ITD mutation, a known driver in acute myeloid leukemia. nih.gov

Developing Isoform-Selective Inhibitors : Many enzyme families, like the PI3K kinases, have multiple isoforms, not all of which are implicated in disease. nih.gov Computational studies have shown that benzimidazole derivatives can be designed to selectively inhibit specific isoforms (e.g., PI3Kδ and PI3Kγ), which could lead to more effective treatments with fewer side effects. nih.gov

Targeting Drug Resistance Mechanisms : Benzimidazole derivatives that inhibit targets like PARP (poly(ADP-ribose) polymerase) could be used in cancers with specific DNA repair defects (e.g., BRCA mutations), a cornerstone of targeted therapy. nih.gov

The unique structure of the benzimidazole pharmacophore allows it to readily interact with biopolymers, making it an excellent starting point for the development of new targeted agents. nih.govresearchgate.net Future preclinical studies, including in vivo xenograft models in mice, would be essential to validate the efficacy of these targeted derivatives. biotech-asia.org

Emerging Methodologies in Benzimidazole Research

The discovery and development of new drugs based on the this compound scaffold can be significantly accelerated by adopting emerging methodologies in medicinal chemistry and drug discovery.

Advanced Synthesis Techniques : Traditional methods for benzimidazole synthesis often require harsh conditions. nih.gov Modern, greener approaches are now favored, including microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields, and the use of eco-friendly catalysts like citric acid for hydrazone formation. nih.govnih.govsmolecule.com Metal-free synthesis is also emerging as a sustainable alternative. nih.gov

Computational Drug Design : In silico methods are indispensable for modern drug development. mdpi.com

Molecular Docking : This technique predicts how a molecule (ligand) binds to the active site of a target protein. It can be used to screen large virtual libraries of derivatives and prioritize which ones to synthesize, saving time and resources. nih.govresearchgate.net Docking studies have been used to rationalize the activity of benzimidazole-hydrazones against targets like the DprE1 enzyme in Mycobacterium tuberculosis. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction. nih.govnih.gov

ADME/Tox Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is even made, helping to identify candidates with better drug-like properties. researchgate.netnih.gov

High-Throughput Screening (HTS) : HTS allows for the rapid testing of thousands of compounds against a biological target. plos.org A library of this compound derivatives could be subjected to HTS to quickly identify active compounds against a panel of kinases, microbes, or cancer cell lines. nih.govplos.orgacs.org

Interactive Data Table: Modern Methodologies in Benzimidazole Drug Discovery

| Methodology | Application | Benefit | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Synthesis of benzimidazole derivatives | Increased reaction rates, higher yields, greener chemistry. | smolecule.com |

| Molecular Docking | Predicting binding modes and affinities of new derivatives | Rational drug design, prioritization of synthetic targets. | nih.govnih.govresearchgate.net |

| Molecular Dynamics Simulation | Assessing the stability of ligand-protein interactions | Deeper understanding of binding mechanisms. | nih.govnih.gov |

| High-Throughput Screening (HTS) | Rapidly testing large compound libraries for activity | Efficient identification of initial "hit" compounds. | nih.govplos.org |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-Hydrazino-1-isopentyl-1H-benzimidazole, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions starting from o-phenylenediamine. Key steps include:

- Condensation with carbon disulfide and KOH to form 1H-benzo[d]imidazole-2-thiol .

- Substitution with hydrazine hydrate in methanol to introduce the hydrazinyl group .

- Isopentyl group incorporation via alkylation or nucleophilic substitution.

- Characterization involves IR spectroscopy (e.g., S-H stretching at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), ¹H/¹³C NMR (e.g., δ12.31 for S-H, δ151.93 for N=C-N), and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. Which spectroscopic techniques are critical for structural validation of benzimidazole derivatives?

- IR Spectroscopy : Identifies functional groups (e.g., hydrazinyl N-H at 3464 cm⁻¹, aromatic C-H at 3024 cm⁻¹) .

- NMR : ¹H NMR distinguishes protons in aromatic (δ6.5–8.5) and aliphatic regions (e.g., isopentyl CH₃ at δ1.0–1.5). ¹³C NMR confirms carbons in the benzimidazole ring (δ115–151) and substituents .

- Mass Spectrometry : HRMS provides exact mass data (e.g., [M+H]⁺ peaks) to verify molecular formulas .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods resolve structural ambiguities in this compound derivatives?

- X-ray Crystallography :

- SHELX Suite : Refinement with SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) enables precise determination of bond lengths, angles, and torsion angles .

- Example: ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters .

- DFT Calculations :

- B3LYP/6-31G *: Optimizes geometry, calculates vibrational frequencies, and validates NMR/IR data by matching theoretical and experimental spectra .

- Applications: Confirm non-covalent interactions (e.g., hydrogen bonding) and electronic properties (HOMO-LUMO gaps) .

Q. What strategies address contradictions in reported biological activities of benzimidazole derivatives?

- Data Reconciliation :

- Dose-Response Analysis : Compare EC₅₀ values across studies to identify potency variations due to assay conditions (e.g., cell lines, incubation times) .

- Structural-Activity Correlation : Use SAR to isolate effects of substituents (e.g., anticonvulsant activity linked to hydrazine carboxamide groups) .

- Experimental Replication : Reproduce synthesis and bioassays under standardized protocols to isolate variables (e.g., solvent purity, temperature gradients) .

Q. How to design structure-activity relationship (SAR) studies for anticonvulsant benzimidazole derivatives?

- Scaffold Modification :

- Vary substituents at the 1- and 2-positions (e.g., isopentyl vs. benzyl groups) to assess steric/electronic effects .

- Introduce bioisosteres (e.g., replacing hydrazine with amidine) to enhance metabolic stability .

- In Vivo/In Vitro Models :

- Maximal Electroshock (MES) Test : Screen for seizure protection in rodent models .

- Neurotoxicity Profiling : Monitor rotorod performance to quantify side effects .

Q. What computational tools predict feasible synthetic pathways for novel benzimidazole derivatives?

- Retrosynthesis Algorithms :

- AI-Driven Platforms : Use Template_relevance models (Pistachio, Reaxys) to prioritize routes with high plausibility scores .

- Example: Predict one-step syntheses via condensation of o-phenylenediamine with carbonyl derivatives .

- Reaction Feasibility :

- Evaluate precursor compatibility (e.g., solvent polarity, catalyst efficiency) using databases like BKMS_METABOLIC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products